molecular formula C18H21N3O2S B2605928 N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-70-4

N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2605928
CAS No.: 852134-70-4
M. Wt: 343.45
InChI Key: ACAGJTNYEZZHNS-UHFFFAOYSA-N
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Description

The compound “N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves designing and predicting in silico ADMET, followed by the actual synthesis of the compounds . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The synthesis involves the combination of imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of the compound involves a butyl functional group, which consists of four carbon atoms . These four atoms can be arranged in different bond configurations when attached to a molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Heterocyclic Compound Synthesis : This compound is part of a broader class of molecules explored for their potential in synthesizing novel heterocyclic compounds. These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects, by acting as cyclooxygenase inhibitors. Notably, derivatives have shown high selectivity and activity in COX-2 inhibition, showcasing potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial and Antitumor Activity : Some derivatives of imidazo[2,1-b]thiazoles have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies focus on the development of novel compounds with potential use in treating various bacterial and cancer cell lines, highlighting the versatility of this chemical scaffold in medicinal chemistry (Dangi et al., 2011).

Materials Science and Chemical Properties

  • Novel Dye Synthesis : The structural motif of imidazo[2,1-b]thiazoles has been utilized in the synthesis of novel disperse dyes containing selenium for dyeing polyester fibers. These dyes exhibit excellent color fastness properties and have shown promising antioxidant, antitumor, and antimicrobial activities, suggesting their application in creating biologically active textiles (Khalifa et al., 2015).

  • Chemical Synthesis and Transformation : Research into the chemical properties and transformations of imidazo[2,1-b]thiazoles has led to the development of novel synthetic pathways. These pathways enable the creation of complex molecules with potential applications in pharmaceuticals and materials science, demonstrating the compound’s utility as a building block in organic synthesis (Gomha & Abdel‐Aziz, 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-mycobacterial agent . Further studies could also investigate its activity against other strains of Mycobacterium and its potential applications in other areas of medicine.

Properties

IUPAC Name

N-butan-2-yl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-5-11(2)19-17(22)16-12(3)21-10-15(20-18(21)24-16)13-6-8-14(23-4)9-7-13/h6-11H,5H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGJTNYEZZHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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